1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone

Monoamine oxidase B inhibition Acetophenone derivatives Structure-activity relationship

Medicinal chemistry groups requiring a potent, CNS-penetrant MAO-B inhibitor scaffold face limited synthetic modularity. 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone addresses this as a validated inhibitor (IC50 12.9 nM) with a para-chlorine handle for nucleophilic aromatic substitution, enabling rapid derivative library generation. Key features: • IC50 = 12.9 nM against human MAO-B (2.8-fold improvement over unsubstituted baseline). • Calculated LogP 3.70, Lipinski Rule of Five compliant, supporting blood-brain barrier penetration. • Chlorine substituent provides a synthetic divergence point for late-stage functionalization. • Research-grade purity (≥97%) with global availability.

Molecular Formula C15H13ClO2
Molecular Weight 260.71 g/mol
CAS No. 61035-74-3
Cat. No. B183192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone
CAS61035-74-3
Molecular FormulaC15H13ClO2
Molecular Weight260.71 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H13ClO2/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9H,10H2,1H3
InChIKeyFSWVMYKVMVKHDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone Chemical Class and Key Properties


1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone (CAS 61035-74-3, MFCD03881319) is an acetophenone derivative belonging to the broader class of aryl ketones characterized by a 4-chlorobenzyloxy substituent at the para-position of the phenyl ring . The molecular formula is C15H13ClO2, with a molecular weight of 260.72 g/mol, and the InChIKey is FSWVMYKVMVKHDH-UHFFFAOYSA-N [1]. Commercially available in research-grade purities of 95%–98% from multiple suppliers, the compound serves as a versatile synthetic intermediate with demonstrated utility in the construction of biologically relevant scaffolds, including monoamine oxidase B (MAO-B) inhibitor candidates .

Why Analogs Cannot Substitute 1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone


Within the acetophenone derivative class, substitution pattern—particularly the position of the chlorobenzyloxy moiety (para- vs. meta- vs. ortho-) and the halogen identity (Cl vs. F vs. Br)—directly modulates target binding affinity and physicochemical properties. For example, the para-substituted 4-fluorobenzyloxy analog (1-(4-((4-fluorobenzyl)oxy)phenyl)ethanone) and the meta-chlorobenzyloxy isomer (1-(3-((4-chlorobenzyl)oxy)phenyl)ethanone) are both known MAO-B inhibitors but exhibit distinct synthetic accessibility and oxidation behavior under visible-light photocatalytic conditions [1]. More broadly, extensive structure-activity relationship (SAR) data from a series of 45 acetophenone derivatives reveals that minor substituent variations produce antifungal EC50 values ranging from 8.4 to >200 μg/mL, underscoring that even closely related analogs cannot be assumed to be functionally equivalent [2]. These differences mandate careful comparator selection and preclude generic interchangeability in structure-sensitive applications.

1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone: Key Differentiation Evidence


MAO-B Inhibition Potency Advantage

The 4-chlorobenzyloxy substituent at the para-position confers a 2.8-fold increase in MAO-B inhibitory potency compared to the unsubstituted acetophenone parent scaffold. In a comprehensive SAR study of acetophenone derivatives, the compound identified as 1f—structurally corresponding to 1-{4-[(4-chlorobenzyl)oxy]phenyl}ethanone—demonstrated an IC50 value of 12.9 nM against human MAO-B, whereas the unsubstituted acetophenone baseline exhibited an IC50 of approximately 36 nM (calculated from the reported 2.76-fold difference) . The potency of compound 1f (IC50 = 12.9 nM) was comparable to the most potent analog in the series, compound 2e (IC50 = 11.7 nM), establishing the para-chlorobenzyloxy substitution as a highly effective pharmacophoric feature .

Monoamine oxidase B inhibition Acetophenone derivatives Structure-activity relationship

Regioisomer Differentiation: Para vs. Ortho/Meta

The para-substitution pattern of 1-{4-[(4-chlorobenzyl)oxy]phenyl}ethanone distinguishes it categorically from its ortho- and meta-regioisomers. The ortho-isomer, 1-(2-((4-chlorobenzyl)oxy)phenyl)ethanone, is characterized as a distinct acetophenone derivative with the ethanone group at position 1 and the chlorobenzyloxy group at position 2, fundamentally altering its molecular geometry, steric profile, and electronic distribution relative to the para-isomer [1]. The meta-isomer, 1-(3-((4-chlorobenzyl)oxy)phenyl)ethanone, has been separately identified as an MAO-B inhibitor and evaluated in visible-light photocatalytic oxidation studies, where it exhibited distinct reactivity from the para-fluorobenzyloxy analog [2]. These regioisomers are not interchangeable entities; their synthetic routes, physical properties, and biological target engagement profiles diverge as a direct consequence of substitution geometry.

Regioisomer comparison Positional isomer differentiation Acetophenone substitution

Chlorine Reactivity: SNAr Diversification Handle

The presence of a chlorine atom on the terminal benzyl group of 1-{4-[(4-chlorobenzyl)oxy]phenyl}ethanone provides a reactive site for nucleophilic aromatic substitution (SNAr) reactions that is absent in hydrogen-substituted analogs. Under standard SNAr conditions using sodium methoxide or potassium tert-butoxide in polar aprotic solvents, the chlorine can be replaced with methoxy, tert-butoxy, amino, or other nucleophilic groups, enabling late-stage diversification into derivative libraries . In contrast, the non-halogenated benzyloxy analog (1-{4-[(benzyl)oxy]phenyl}ethanone) lacks this reactive handle, limiting downstream synthetic utility. This functional group distinction is a critical factor for medicinal chemistry programs that require access to structurally varied analog series from a common advanced intermediate.

Synthetic intermediate Nucleophilic substitution Late-stage functionalization

Physicochemical Profile and Drug-Likeness

Calculated physicochemical parameters for 1-{4-[(4-chlorobenzyl)oxy]phenyl}ethanone include an acid pKa of 16.27 (indicating no acidic protons available for deprotonation under physiological conditions), a LogP (and LogD at pH 5.5 and 7.4) of 3.70, a polar surface area (PSA) of 26.3 Ų, and compliance with Lipinski's Rule of Five [1]. For context, the 4-fluorobenzyloxy analog (1-(4-((4-fluorobenzyl)oxy)phenyl)ethanone) would be expected to exhibit a slightly lower LogP value due to the smaller size and greater electronegativity of fluorine relative to chlorine, though direct comparative experimental LogP data for these specific compounds are not available in the source literature. The moderate LogP of 3.70 falls within the optimal range (1–4) for oral bioavailability and blood-brain barrier permeability, a parameter of direct relevance to CNS-targeted applications such as MAO-B inhibition.

Lipophilicity Physicochemical properties Drug-likeness prediction

1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone: Key Application Scenarios


CNS-Targeted MAO-B Inhibitor Lead Optimization

This compound is directly applicable as a validated MAO-B inhibitor scaffold for CNS drug discovery. As documented in Section 3, compound 1f (structurally corresponding to 1-{4-[(4-chlorobenzyl)oxy]phenyl}ethanone) exhibits an IC50 of 12.9 nM against human MAO-B, representing a 2.8-fold improvement over the unsubstituted acetophenone baseline . With a calculated LogP of 3.70 and compliance with Lipinski's Rule of Five, the compound possesses physicochemical properties compatible with blood-brain barrier penetration [1]. Procurement for medicinal chemistry groups pursuing MAO-B inhibitors for Parkinson's disease or neuropsychiatric indications is supported by these quantitative potency and drug-likeness parameters.

Late-Stage Derivatization via Chlorine Replacement

The para-chlorobenzyloxy moiety contains a chlorine atom that serves as a synthetic handle for nucleophilic aromatic substitution (SNAr) chemistry, enabling the generation of derivative libraries without requiring de novo synthesis of each analog . This feature makes the compound a strategic choice for medicinal chemistry teams that need to rapidly explore structure-activity relationships around the benzyl position. Procuring this chlorinated analog, rather than a non-halogenated variant, preserves a key divergence point for parallel library synthesis and late-stage functionalization strategies.

Methodology Development and Process Validation

The compound and its closely related regioisomers (specifically the meta-chlorobenzyloxy analog) have been employed as substrates in visible-light photocatalytic oxidation methodology studies, validating their utility as model systems for evaluating novel synthetic transformations . The distinct reactivity of para-, meta-, and ortho-substituted analogs under photoredox conditions makes this compound class valuable for methodology development groups seeking to benchmark regioisomeric effects on reaction outcomes. Procuring the para-isomer specifically allows for controlled studies of substitution geometry on reaction efficiency and selectivity.

Antifungal Screening in Acetophenone Derivative Series

As a member of the acetophenone derivative class, this compound falls within a series of 45 structurally related compounds that have been systematically evaluated for antifungal activity against phytopathogenic fungi via mycelial growth rate assays . While compound-specific antifungal EC50 data for 1-{4-[(4-chlorobenzyl)oxy]phenyl}ethanone were not located in the primary literature, the broader class demonstrates SAR where benzyl-substituted acetophenones exhibit EC50 values ranging from 8.4 to >200 μg/mL . Procuring this specific compound for inclusion in antifungal screening panels allows for direct, controlled comparison against other acetophenone derivatives within a validated assay framework.

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